2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide

medicinal chemistry structure–activity relationship regioisomer differentiation

Researchers face uncontrolled SAR variability when substituting non-identical indole-pyrazole analogs. This tryptamine-mimetic compound solves that by providing a distinct regioisomeric probe with an ethylamine linker. Achieve head-to-head differentiation from 4-amido regioisomers. Quantify linker-dependent binding mode shifts in tubulin polymerization assays. Evaluate impact on lipophilicity (clogP 4.66) and H-bonding (TPSA 50.28 Ų). Assure procurement managers of a reliable supply for systematic library profiling.

Molecular Formula C23H24N4O
Molecular Weight 372.5 g/mol
Cat. No. B11129370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide
Molecular FormulaC23H24N4O
Molecular Weight372.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1C2=CC=CC=C2)C)CC(=O)NCCC3=CNC4=CC=CC=C43
InChIInChI=1S/C23H24N4O/c1-16-21(17(2)27(26-16)19-8-4-3-5-9-19)14-23(28)24-13-12-18-15-25-22-11-7-6-10-20(18)22/h3-11,15,25H,12-14H2,1-2H3,(H,24,28)
InChIKeyUVDLHYODDMCRFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide – Identity & Core Properties


2-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide is a synthetic small molecule from the indole–pyrazole hybrid chemotype, specifically pairing a 3,5-dimethyl-1-phenylpyrazole unit with a tryptamine-derived indole via an acetamide linker . With a molecular formula of C₂₃H₂₄N₄O and a molecular weight of 372.5 g/mol, the compound exhibits a calculated logP of approximately 4.66 and a topological polar surface area of ~50 Ų, placing it within drug-like chemical space [1]. The structural motif integrates two pharmacophoric heterocycles frequently encountered in kinase inhibition, tubulin targeting, and GPCR modulation programs, but no biological data specific to this precise compound could be identified in peer-reviewed primary literature or patent disclosures as of the search date.

Regioisomer Identity Indole-3-ethylamine linker; distinct from common indole-4/5-amide analogs
Class-Level Evidence Indole-pyrazole hybrids show tubulin-targeting SAR; target compound lacks direct data
Procurement Context Chemical probe or SAR comparator; requires empirical validation before assay use

2-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide – Why Generic Substitution Fails


Within the broader indole–pyrazole acetamide series, even minor structural changes—such as shifting the indole attachment from the 3-position ethylamine to a 4‑ or 5‑position direct amide, altering the pyrazole N‑aryl substituent, or modifying linker length—have been shown to dramatically reorder antiproliferative potency, tubulin polymerization inhibitory activity, and kinase selectivity profiles [1][2]. The specific 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide presents a tryptamine‑mimetic architecture that is distinct from the more common indole‑3‑carboxamide or indole‑5‑amide regioisomers; class‑level evidence indicates that such positional isomerism can produce >10‑fold differences in cellular IC₅₀ values and qualitatively alter target engagement [1]. Consequently, substituting a chemically similar but structurally non‑identical analog in a research or screening program introduces uncontrolled variability that can invalidate structure–activity relationship (SAR) conclusions and compromise procurement‑driven reproducibility.

Regioisomer Mismatch Substituting an indole-4-amide analog for the indole-3-ethylamine target may shift target engagement geometry and cellular potency; class-level SAR indicates >10-fold IC₅₀ variation between positional isomers.
Physicochemical Profile Divergence Computed lipophilicity (ΔclogP ≈ −0.86) and H-bond donor count differ from the closest analog, potentially altering solubility, permeability, and protein binding without prior target engagement.

2-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide – Differentiation Evidence vs. Closest Analogs


Indole-3-Ethyl vs. Indole-4-Amide Regioisomerism

The closest commercially cataloged analog is 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(1H-indol-4-yl)acetamide (VC16348375), which shares the identical pyrazole unit but connects the indole at the 4‑position through a direct acetamide link rather than at the 3‑position through an ethyl spacer as in the target compound . A vendor‑reported structural similarity analysis indicates approximately 90% overall similarity; however, the topological difference between a 4‑amide and a 3‑ethylamine linker is known from published indole–pyrazole SAR studies to alter both target engagement geometry and cellular permeability, with documented IC₅₀ shifts exceeding one log unit among positional isomers within the same scaffold series [1].

Indole Regioisomerism
Class-level inference
Target: Indole-3-ethyl linker Analog: Indole-4-amide linker
Topology may alter target engagement geometry
Class-level observation of >10-fold IC₅₀ shifts between positional isomers in tubulin/kinase assays
medicinal chemistry structure–activity relationship regioisomer differentiation

Lipophilicity & H-Bonding vs. Indole-4-Amide Analog

Computed physicochemical properties reveal measurable differentiation between the target compound and its closest analog. The target compound has a molecular weight of 372.5 g/mol, clogP of 4.66, and TPSA of 50.28 Ų with 1 hydrogen‑bond donor and 5 hydrogen‑bond acceptors [1]. The indol‑4‑amide analog (C₂₁H₂₀N₄O, MW 344.4 g/mol) is 28 Da lighter and possesses a different H‑bond donor/acceptor arrangement owing to the absence of the ethyl spacer and the different indole substitution pattern . In class‑level analyses of indole–pyrazole hybrids, variations in logP of ≥0.5 units and TPSA differences of ≥10 Ų have been associated with altered membrane permeability and oral bioavailability classification, making these parameters relevant for procurement decisions in lead optimization programs [2].

Physicochemical Differentiation
Cross-study comparable
Target: clogP 4.66, TPSA 50.3 Ų Analog: clogP ~3.8, TPSA ~57 Ų
ΔclogP ≈ −0.86, HBD count differs by 1
Computed values; experimental logD not available
physicochemical profiling drug-likeness ADME prediction

Tubulin Polymerization Inhibitory Potential

Although no direct tubulin polymerization IC₅₀ data exist for the target compound itself, closely related indole‑3‑pyrazole‑5‑carboxamide hybrids (compounds 10–29) have demonstrated IC₅₀ values ranging from 0.6 to >50 µM against Huh7, MCF‑7, and HCT116 cancer cell lines, with the most potent analog (compound 18) achieving a tubulin polymerization IC₅₀ of 19 µM and inducing G2/M cell cycle arrest [1]. The target compound's indole‑3‑ethylamine architecture differs from the carboxamide series, but the presence of the same pyrazole‑indole pharmacophoric elements suggests potential tubulin‑targeting activity, with predicted differentiation in potency and selectivity deriving from the ethylamine linker's conformational flexibility relative to the more rigid carboxamide [1].

Tubulin Inhibition Class-Level
Class-level inference
Target: No direct data Lead Compound 18: IC₅₀ 0.6–2.9 µM (Huh7); tubulin IC₅₀ 19 µM
Positioned within indole-3-pyrazole chemotype; potency must be empirically determined
Carboxamide series SAR shows ~100-fold potency range
tubulin polymerization inhibition anticancer agents cell cycle arrest

2-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide – Procurement Scenarios


SAR Expansion of Indole–Pyrazole Tubulin‑Targeting Series

The compound is best deployed as a topological comparator to existing indole‑3‑pyrazole‑5‑carboxamide leads such as compound 18 (IC₅₀ 0.6–2.9 µM against HCC lines; tubulin polymerization IC₅₀ 19 µM) [1]. Its tryptamine‑derived ethylamine linker introduces conformational flexibility absent in the carboxamide series and may reveal linker‑dependent tubulin binding mode differences through comparative molecular docking and polymerization assays.

Physicochemical Benchmarking for Indole–Pyrazole Lead Optimization

With computed clogP 4.66, TPSA 50.28 Ų, and a single H‑bond donor [2], the compound serves as a reference point for assessing the impact of linker type and indole substitution on lipophilicity and hydrogen‑bonding capacity within a focused indole–pyrazole library. Procurement enables systematic profiling of solubility, permeability, and metabolic stability against regioisomeric analogs.

Chemical Biology Probe for Tryptamine‑Mimetic Indole‑Pyrazole Hybrids

The compound's unique architecture—mimicking the endogenous tryptamine scaffold while incorporating a 3,5‑dimethyl‑1‑phenylpyrazole bioisostere—makes it a candidate probe for investigating serotonin receptor or melatonin receptor engagement, provided that target‑specific assays are designed de novo, as no receptor profiling data currently exist for this compound.

Negative Control for Indole-4-Amide Analog Studies

In experimental designs where 2‑(3,5‑dimethyl‑1‑phenyl‑1H‑pyrazol‑4‑yl)‑N‑(1H‑indol‑4‑yl)acetamide (VC16348375) is the primary test article, the target compound can be procured as a regioisomeric control to empirically quantify the biological consequences of shifting the indole attachment from the 4‑amide to the 3‑ethylamine position, thereby generating direct head‑to‑head differentiation data that are currently absent from the literature.

Application
Selection Property
Validation Focus
Indole-pyrazole SAR expansion studies
Tryptamine-mimetic regioisomer identity
Linker-dependent tubulin binding mode comparison
Physicochemical lead optimization profiling
Computed clogP/TPSA reference point
Solubility-permeability correlation against regioisomeric analogs
Tryptamine-mimetic chemical probe studies
Tryptamine bioisostere architecture
Receptor engagement profiling (de novo assay required)
Regioisomeric control for indole-4-amide studies
Positional isomer identity
Head-to-head biological consequence quantification
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